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Abstract

DA-7867 is a novel, potent oxazolidinone antibiotic developed by Dong-A Pharmaceutical Co.
in South Korea. Exhibiting significant activity against a broad spectrum of multidrug-resistant
Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and
vancomycin-resistant enterococci (VRE), DA-7867 represents a significant advancement in the
search for new antimicrobial agents. This document provides an in-depth technical overview of
the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of DA-7867,
intended for professionals in the field of drug development and infectious disease research.

Discovery and Development

DA-7867, chemically identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-
fluorophenyl)-2-oxo-5-oxazolidinyllmethyl acetamide, emerged from a research program aimed
at discovering new heteroaromatic ring-substituted pyridine-containing oxazolidinones with
superior efficacy and an improved safety profile compared to existing treatments like linezolid.
[1] Early in vitro studies demonstrated that DA-7867 possessed greater potency than linezolid
against key resistant pathogens.[1] Subsequent animal studies confirmed its potential for
treating skin, soft tissue, and respiratory tract infections.

Quantitative In Vitro Activity
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The in vitro antibacterial activity of DA-7867 has been extensively evaluated against a wide
range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration
(MIC) values, providing a comparative analysis with linezolid.

Table 1: In Vitro Activity of DA-7867 against Aerobic Gram-Positive Bacteria
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Organism
(No. of
strains)

DA-7867
MIC
Range
(ng/mL)

DA-7867
MICso

(ng/mL)

DA-7867
MICoo

(ng/mL)

Linezolid
MIC
Range
(ng/mL)

Linezolid
MICso

(ng/mL)

Linezolid
MICoa0

(ng/mL)

Methicillin-
susceptible
S. aureus
(30)

<0.06-0.25

0.12

0.25

0.5-2

Methicillin-
resistant S.
aureus
(100)

0.12-0.25

0.25

0.25

1-2

Vancomyci
n-
susceptible
Enterococc
us faecalis
(30)

<0.06-0.12

0.12

0.12

0.5-2

Vancomyci
n-resistant
Enterococc
us faecalis
(50)

0.12

0.12

0.12

1-2

Vancomyci
n-
susceptible
Enterococc
us faecium
(20)

<0.06-0.12

0.12

0.12

0.5-1

Vancomyci
n-resistant
Enterococc
us faecium
(50)

0.12

0.12

0.12
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Streptococ
Ccus <0.008-

) 0.03 0.06 0.25-1 0.5 1
pneumonia  0.12
e (100)
Streptococ
Ccus <0.008-

0.015 0.03 0.12-0.5 0.25 0.5

pyogenes 0.03
(30)

Data compiled from Yong D, et al. (2004).[1]

Table 2: In Vitro Activity of DA-7867 against Other Notable Bacteria

] DA-7867 Linezolid . . ) .
Organism e DA-7867 DA-7867 e Linezolid Linezolid
(No. of MICso MICoo MICso MICoo

) Range Range

strains) (ug/mL) (ng/mL) (ng/mL) (Mg/mL)
(ng/mL) (ng/mL)

Haemophil

us
0.25-4 1 2 2-16 8 16

influenzae

(50)

Moraxella

catarrhalis 0.25-8 0.5 1 2-16 4 4

(50)

Bacteroide

s fragilis 0.25-2 1 2 1-8 4 8

group (30)

Data compiled from Yong D, et al. (2004).[1]

In Vivo Efficacy

The in vivo efficacy of DA-7867 has been demonstrated in various murine infection models.
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Table 3: In Vivo Efficacy of DA-7867 in Murine Systemic Infection Models

Challenge Strain DA-7867 EDso (mgl/kg) Linezolid EDso (mg/kg)

Methicillin-resistant S. aureus 2.9 11.8

Vancomycin-resistant E.
11.6 >30

faecalis

Penicillin-resistant S.
1.4 8.8

pneumoniae

EDso represents the 50% effective dose. Data from Im, W. B., et al. (2004).[2]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, DA-7867
demonstrated approximately five times greater potency than linezolid.[2] Furthermore, in a
pouch infection model, DA-7867 was more effective at reducing bacterial colony-forming units
(CFU) for both MRSA and VRE compared to linezolid.[2]

Mechanism of Action

As an oxazolidinone, DA-7867 inhibits bacterial protein synthesis at a very early stage. It binds
to the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial step
for the commencement of protein translation. This mechanism is distinct from many other

classes of antibiotics.
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Caption: Mechanism of DA-7867: Inhibition of the 70S initiation complex formation.

Chemical Synthesis Process

While the specific, patented synthesis route for DA-7867 by Dong-A Pharmaceutical is

proprietary, a plausible synthetic pathway can be constructed based on established methods

for synthesizing pyridine-containing oxazolidinones. The general strategy involves the

synthesis of the core oxazolidinone ring, followed by the coupling of the substituted pyridine

moiety.
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Caption: A plausible synthetic workflow for DA-7867.
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Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of DA-7867 are determined using the agar
dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

e Preparation of Antimicrobial Solutions: Stock solutions of DA-7867 and comparator agents
are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted.

* Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious
organisms such as Streptococcus pneumoniae, the agar is supplemented with 5% sheep
blood.

» Plate Preparation: The antimicrobial dilutions are added to the molten agar to achieve the
final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

e Inoculum Preparation: Bacterial strains are grown to the logarithmic phase in a suitable
broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard,
which corresponds to approximately 1.5 x 108 CFU/mL. The suspension is then diluted to
yield a final inoculum of approximately 104 CFU per spot.

 Inoculation: A multipoint inoculator is used to deliver the standardized bacterial inoculum
onto the surface of the agar plates.

¢ |ncubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For S.
pneumoniae, incubation is performed in a 5% CO2 atmosphere.

o MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits visible growth of the organism.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy in Murine Systemic Infection Model

The in vivo efficacy of DA-7867 is assessed in a murine systemic infection model.

Protocol:
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e Animal Model: Male ICR mice (3-4 weeks old) are used for the study.

« Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal
dose of the challenge strain (e.g., MRSA, VRE) in 5% mucin.

e Drug Administration: One hour post-infection, DA-7867 and the comparator drug (linezolid)
are administered orally at various doses. A control group receives the vehicle only.

e Observation: The survival of the mice in each group is monitored for a period of 7 days.

o Data Analysis: The 50% effective dose (EDso) is calculated using a suitable statistical
method, such as probit analysis.

Conclusion

DA-7867 is a promising new oxazolidinone antibiotic with potent in vitro and in vivo activity
against a range of clinically important Gram-positive pathogens, including those with
established resistance to other antimicrobial agents. Its enhanced potency compared to
linezolid suggests it could be a valuable addition to the therapeutic arsenal for treating serious
bacterial infections. Further clinical development is warranted to fully elucidate its safety and
efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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